Cas no 2229260-58-4 (4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole)

4-(プロプ-2-イン-1-イル)-2-(プロパン-2-イル)-1,3-チアゾールは、複雑な有機合成中間体として重要なチアゾール誘導体です。この化合物は、プロパルギル基とイソプロピル基を有するチアゾール骨格を特徴とし、医薬品や農薬の開発において有用な構造ユニットを提供します。特に、その三重結合を有するプロパルギル基は、クリックケミストリーやポリマー合成における架橋反応に適した反応性を示します。チアゾール環の電子豊富な性質と組み合わさることで、金属触媒反応やヘテロ環形成反応において優れた基質として機能します。また、分子設計の柔軟性が高く、生物活性化合物の構造最適化に応用可能です。

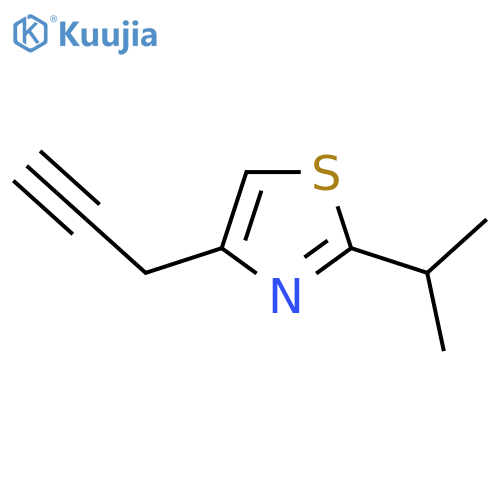

2229260-58-4 structure

商品名:4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

-

- 4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole

- EN300-1748796

- SCHEMBL9261836

- 2229260-58-4

-

- インチ: 1S/C9H11NS/c1-4-5-8-6-11-9(10-8)7(2)3/h1,6-7H,5H2,2-3H3

- InChIKey: FZSUEEJEBPWSSL-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC#C)N=C1C(C)C

計算された属性

- せいみつぶんしりょう: 165.06122053g/mol

- どういたいしつりょう: 165.06122053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748796-0.25g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1748796-0.05g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1748796-1.0g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1748796-5.0g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1748796-10.0g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1748796-0.1g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1748796-2.5g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1748796-10g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1748796-5g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1748796-0.5g |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole |

2229260-58-4 | 0.5g |

$1440.0 | 2023-09-20 |

4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

2229260-58-4 (4-(prop-2-yn-1-yl)-2-(propan-2-yl)-1,3-thiazole) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量